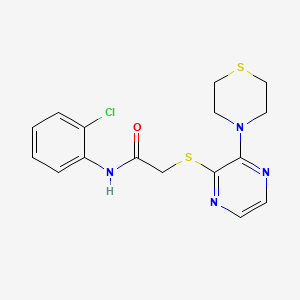

N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAP is a thiomorpholine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of similar C,N-disubstituted acetamides have been studied, revealing intricate hydrogen bonding and molecular interactions. For instance, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide displays complex sheets built solely from hydrogen bonds (Narayana, Yathirajan, Rathore, & Glidewell, 2016). Understanding these structures aids in the exploration of molecular properties and potential applications.

Nonlinear Optical Properties

Acetamide derivatives, including those similar to N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, have been investigated for their nonlinear optical properties. This research is pivotal for their potential use in photonic devices like optical switches and modulators (Castro et al., 2017).

Inhibition of Fatty Acid Synthesis in Algae

Chloroacetamides, which are structurally related to N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, have been studied for their role in inhibiting fatty acid synthesis in green algae, highlighting their potential as herbicides (Weisshaar & Böger, 1989).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally related to N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, especially in the context of Japanese encephalitis (Ghosh et al., 2008).

Cholinesterase Inhibition

Certain N-aryl derivatives of acetamides have been synthesized and evaluated for their potential in inhibiting cholinesterase, an enzyme relevant to Alzheimer's disease and other neurodegenerative conditions (Riaz et al., 2020).

Cytotoxic Activity

Some novel sulfonamide derivatives of chloroacetamide have been synthesized and demonstrated potent cytotoxic activity against cancer cell lines, indicating potential for cancer treatment (Ghorab et al., 2015).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to create novel coordination complexes with Co(II) and Cu(II), showing significant antioxidant activity. This indicates potential applications in biological systems and pharmaceuticals (Chkirate et al., 2019).

DNA-Binding and Theranostic Applications

A water-soluble cationic polythiophene derivative, related to acetamides, binds DNA and forms polyplexes, suggesting its potential use in gene delivery and as a theranostic vehicle (Carreon, Santos, Matson, & So, 2014).

properties

IUPAC Name |

N-(2-chlorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4OS2/c17-12-3-1-2-4-13(12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNNMWAATLQEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate](/img/structure/B2369717.png)

![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)